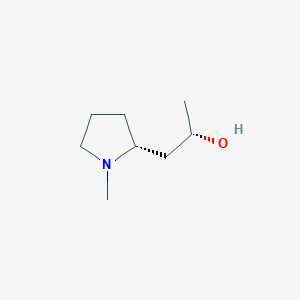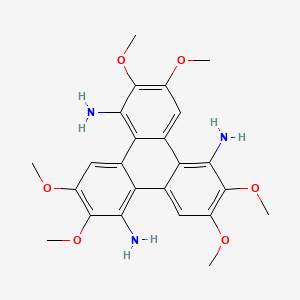
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine is an organic compound with a polycyclic aromatic hydrocarbon core It is characterized by the presence of six methoxy groups and three amine groups attached to the triphenylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine typically involves multiple steps. One common method includes the anodic treatment of catechol ketals followed by acidic hydrolysis. The electrolysis is conducted in propylene carbonate, which is a safer alternative to toxic and expensive solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amine groups can be reduced to form amines with different oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines.
Scientific Research Applications
2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexamethoxytriphenylene-1,5,9-triamine involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexamethoxytriphenylene: Lacks the amine groups but shares the methoxy-substituted triphenylene core.
Hexahydroxytriphenylene: Contains hydroxy groups instead of methoxy groups.
Triphenylene: The parent compound without any substituents.
Properties
Molecular Formula |
C24H27N3O6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexamethoxytriphenylene-1,5,9-triamine |
InChI |
InChI=1S/C24H27N3O6/c1-28-13-7-10-16(19(25)22(13)31-4)11-8-14(29-2)24(33-6)21(27)18(11)12-9-15(30-3)23(32-5)20(26)17(10)12/h7-9H,25-27H2,1-6H3 |
InChI Key |
BIOYFVFSOFPSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(C(=C(C=C3C4=C(C(=C(C=C24)OC)OC)N)OC)OC)N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


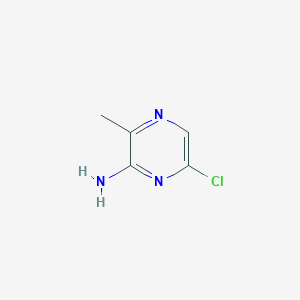
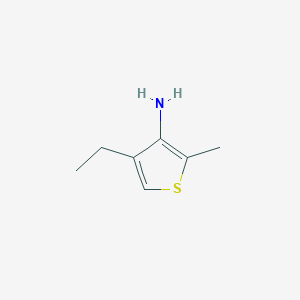
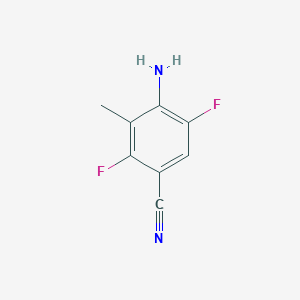
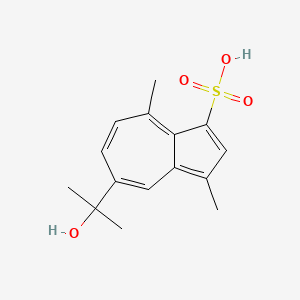

![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
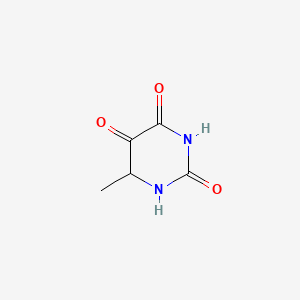


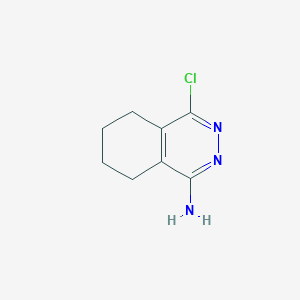
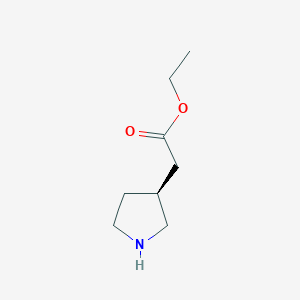
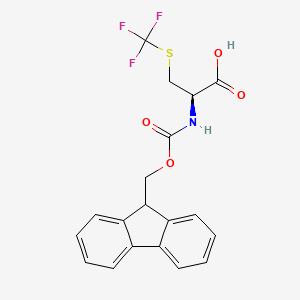
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)
